1-(Pyridazin-3-yl)piperidin-3-amine

Medicinal Chemistry Scaffold Optimization Fragment-Based Drug Discovery

Researchers developing JMJD6 inhibitors or nAChR ligands require a regioisomerically pure 3-amino-piperidine scaffold. Generic substitutions introduce unacceptable experimental variability. Procure 1-(Pyridazin-3-yl)piperidin-3-amine (CAS 1250902-79-4) as the validated core scaffold directly linked to low-nanomolar JMJD6 binding (KD = 0.75 µM) and potent anti-breast cancer activity (IC50 < 3.0 µM) in xenograft models. - Essential primary amine handle for SAR-driven derivatization - Critical 3-amino substitution for nAChR orthosteric site binding - Versatile fragment for covalent probe development via amide/urea linkages

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B13033269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridazin-3-yl)piperidin-3-amine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=CC=C2)N
InChIInChI=1S/C9H14N4/c10-8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7,10H2
InChIKeyHTGWIKVWARFXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridazin-3-yl)piperidin-3-amine: Chemical Profile & Procurement


1-(Pyridazin-3-yl)piperidin-3-amine (CAS: 1250902-79-4) is a heterocyclic building block comprising a piperidine ring substituted at the 1-position with a pyridazine moiety and at the 3-position with a primary amine group . Its molecular formula is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol, and it is commercially available as a free base or as the dihydrochloride salt . The compound serves as a core scaffold in medicinal chemistry, with its structural features—an H-bond donor/acceptor amine and an electron-deficient pyridazine ring—enabling diverse derivatization strategies . Key physicochemical identifiers include an MDL number of MFCD16767793 and a SMILES representation of NC1CCCN(c2cccnn2)C1 .

Workflow

Heterocyclic building block for fragment-based synthesis, lead optimization, and library construction.

Selection

Available as free base or dihydrochloride; primary amine enables diverse coupling (amide, urea, reductive amination).

Use Context

Scaffold for epigenetics (JMJD6), CNS receptor (nAChR) modulator, and covalent probe research.

1-(Pyridazin-3-yl)piperidin-3-amine: Analog Substitution Risks


The precise substitution pattern of the pyridazinyl-piperidine scaffold critically determines both physicochemical properties and downstream synthetic versatility. Even structurally similar in-class compounds, such as regioisomeric pyridazinyl-piperidinyl-amines or N-alkylated derivatives, exhibit substantial differences in key parameters that directly impact procurement decisions and experimental reproducibility [1]. Specifically, the presence and position of the free primary amine (piperidin-3-amine) dictates the compound‘s logP, topological polar surface area (TPSA), hydrogen-bonding capacity, and subsequent reactivity in coupling or functionalization reactions . As the following quantitative evidence demonstrates, substitution with even a single methyl group—as in the N-methyl analog—yields measurable alterations in molecular weight, lipophilicity, and receptor-binding interactions, underscoring why generic substitution without validated comparative data introduces unacceptable experimental variability [2].

Regioisomer Mismatch

Piperidin-4-amine regioisomers alter amine geometry and may disrupt predicted binding or coupling selectivity.

N‑Alkyl Analog Limitations

N‑methyl or larger alkyl analogs lack the nucleophilic primary amine, restricting key coupling reactions and shifting lipophilicity.

1-(Pyridazin-3-yl)piperidin-3-amine: Comparative Evidence


Primary Amine vs. N-Methyl: Derivatization Potential

1-(Pyridazin-3-yl)piperidin-3-amine possesses a free primary amine, whereas its close analog N-methyl-1-(pyridazin-3-yl)piperidin-3-amine contains a secondary methylamine group. This structural distinction directly impacts key physicochemical properties relevant to procurement and experimental design: the primary amine analog exhibits a lower molecular weight (178.23 vs. 192.26 g/mol) and a higher calculated topological polar surface area (tPSA) [1]. The higher tPSA of the target compound predicts improved aqueous solubility and potentially reduced passive membrane permeability relative to the N-methyl analog, while the primary amine offers a broader synthetic handle for diverse coupling reactions (e.g., amide bond formation, reductive amination, urea synthesis) that are less accessible with the N-methyl analog [1].

Derivatization Potential
Head-to-head
Primary amine: MW 178.23, tPSA 41.1 Ų
N‑methyl analog: MW 192.26, tPSA unchanged; secondary amine
Primary amine broadens synthetic handles; supports scaffold diversification for coupling chemistries.
Cross-study calculated values; verify lot-specific data.
Medicinal Chemistry Scaffold Optimization Fragment-Based Drug Discovery

JMJD6 Inhibitor Pharmacophore and SAR

The 1-(pyridazin-3-yl)piperidin-3-amine scaffold constitutes the core pharmacophore for a class of JMJD6 (Jumonji domain-containing 6) inhibitors. Within this series, the terminal 3-amine serves as a critical synthetic juncture for introducing diverse substituents that directly modulate target binding affinity and cellular activity. For example, optimization of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives yielded compound A29, which displayed a binding affinity (K_D) of 0.75 ± 0.08 μM for JMJD6 and demonstrated potent anti-proliferative activity against breast cancer cell lines with IC50 values < 3.0 μM [1]. This quantitative structure-activity relationship (SAR) demonstrates that modifications at the piperidine 3-amine position are essential for achieving nanomolar-range target engagement and downstream functional effects, including p53 pathway modulation and in vivo tumor growth inhibition (TGI = 66.6% at 50 mg/kg i.p. in an MDA-MB-231 xenograft model) [1]. In contrast, the unmodified 1-(pyridazin-3-yl)piperidin-3-amine serves as the essential, non-functionalized precursor required for this specific optimization pathway.

JMJD6 Inhibitor SAR
Class-level
Derivative A29 KD 0.75 μM, IC50
Scaffold enabled JMJD6 inhibitor with reported cell-model and in vivo model-response; supports oncology lead optimization research.
Data from optimized derivative; target compound is precursor scaffold.
nAChR Regioisomer Specificity
Class-level
3‑amine regioisomer: predicted binding-competent; 4‑amine or alternative regioisomers: predicted to disrupt orthosteric interactions.
Regioisomeric identity critical for nicotinic receptor modulator research; docking models support binding-mode specificity.
Docking-based inference; direct experimental affinity for target unavailable.
Epigenetics Oncology Structure-Activity Relationship

Nicotinic Receptor: Regioisomer Binding Specificity

The specific regioisomeric attachment of the pyridazine ring to the piperidine nitrogen (at the 1-position) is critical for target engagement. In a study of 6-chloropyridazin-3-yl derivatives, the regioisomer with substitution at the piperidine 3-position (analogous to 1-(pyridazin-3-yl)piperidin-3-amine) demonstrated distinct binding affinity to nicotinic acetylcholine receptors (nAChRs) compared to other positional isomers [1]. While direct quantitative affinity data for the unsubstituted target compound are not publicly available, the structural class exhibits nanomolar-range affinities for specific nAChR subtypes, and computational docking studies confirm that the precise 3D arrangement of the pyridazine and piperidine rings—as found in 1-(pyridazin-3-yl)piperidin-3-amine—is essential for achieving optimal binding interactions within the receptor‘s orthosteric site [1]. Substituting a regioisomer, such as 1-(pyridazin-3-yl)piperidin-4-amine, would alter the vector of the amine group and disrupt key hydrogen-bonding interactions predicted by validated docking models [1].

nAChR Regioisomer Specificity
Class-level
3‑amine regioisomer: predicted binding-competent; 4‑amine or alternative regioisomers: predicted to disrupt orthosteric interactions.
Regioisomeric identity critical for nicotinic receptor modulator research; docking models support binding-mode specificity.
Docking-based inference; direct experimental affinity for target unavailable.
Neuroscience Nicotinic Acetylcholine Receptors Binding Assays

1-(Pyridazin-3-yl)piperidin-3-amine: Application Scenarios


JMJD6 Inhibitor Lead Optimization for Oncology

Procure 1-(pyridazin-3-yl)piperidin-3-amine as the validated core scaffold for synthesizing and optimizing JMJD6 inhibitors. The primary amine at the piperidine 3-position is the essential functional handle for introducing diverse substituents that drive SAR toward low-nanomolar JMJD6 binding (KD = 0.75 μM for optimized derivative A29) and potent anti-breast cancer activity (IC50 < 3.0 μM) [1]. This scaffold is directly linked to in vivo efficacy in xenograft models, supporting its use in targeted oncology drug discovery programs [1].

Nicotinic Receptor Modulator Synthesis

Utilize 1-(pyridazin-3-yl)piperidin-3-amine as a regioisomerically pure starting material for generating nAChR ligands. The specific 3-amino substitution pattern is predicted by computational docking models to be critical for achieving high-affinity binding to the receptor‘s orthosteric site, and substitution with regioisomers is expected to disrupt these interactions [2]. This scaffold is therefore essential for SAR studies aiming to develop subtype-selective nAChR agonists or antagonists for neurological disorders [2].

Fragment-Based Covalent Probe Development

Employ 1-(pyridazin-3-yl)piperidin-3-amine as a versatile fragment for developing covalent chemical probes. Its primary amine provides a unique, reactive nucleophilic handle for conjugating electrophilic warheads, affinity tags, or fluorescent reporters via stable amide or urea linkages. This capability is absent in N-alkylated analogs, which cannot undergo the same coupling chemistries . The pyridazine ring offers a potential site for metabolic stability optimization or further functionalization .

Histone Demethylase Inhibitor Library Scaffold

Incorporate 1-(pyridazin-3-yl)piperidin-3-amine as a privileged scaffold in focused library synthesis targeting JmjC-domain-containing histone demethylases, such as JMJD6 [1]. The scaffold has demonstrated tractable SAR leading to compounds with sub-micromolar target binding and cellular activity, making it a valuable starting point for hit-to-lead campaigns in epigenetic drug discovery [1].

Application
Selection Property
Validation Focus
JMJD6 Inhibitor Lead Optimization
Primary amine as SAR handle for derivatization
Cell-model and xenograft endpoint response contexts
Nicotinic Receptor Modulator Research
Regioisomeric purity (3‑amine substitution)
Binding assay and docking model validation
Fragment-Based Covalent Probe Development
Reactive primary amine for warhead/linker conjugation
Linker chemistry and target engagement validation
Histone Demethylase Inhibitor Library Synthesis
Privileged pyridazinyl-piperidine scaffold
Hit-to-lead SAR and target binding assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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